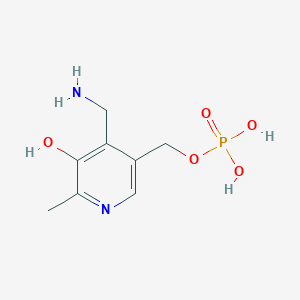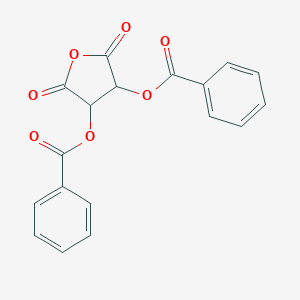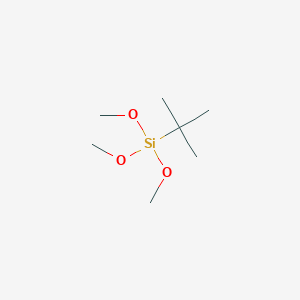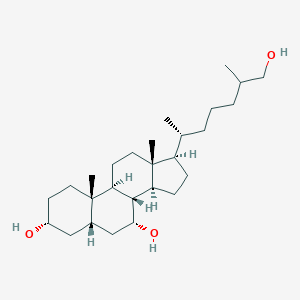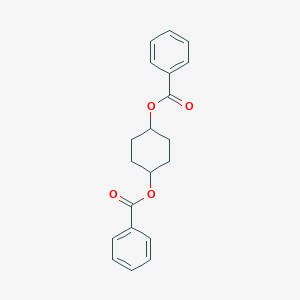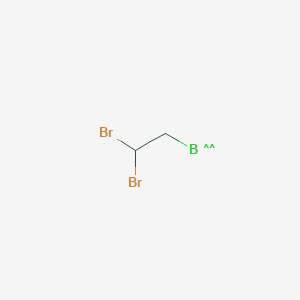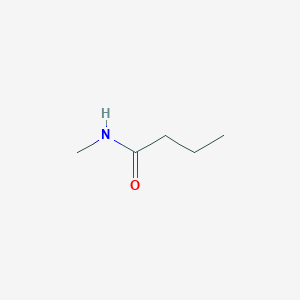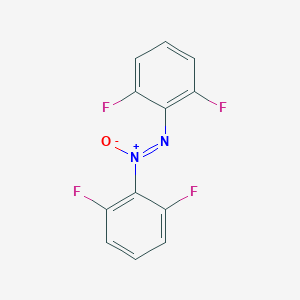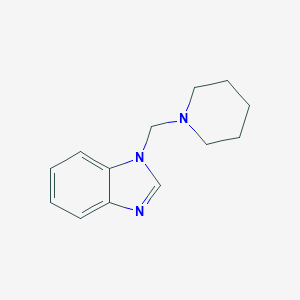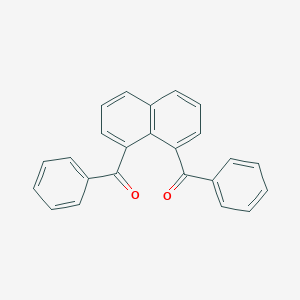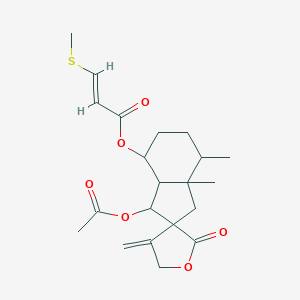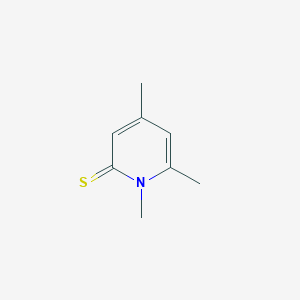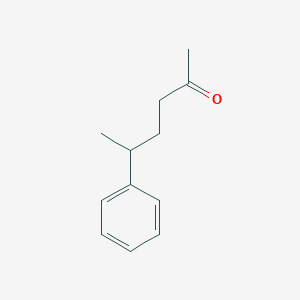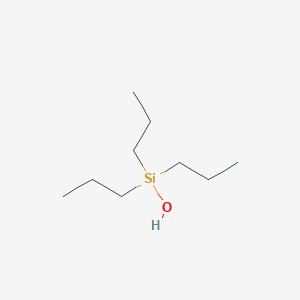
Tripropylsilanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylsilanol is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties. Tripropylsilanol is synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis.
Wirkmechanismus
Tripropylsilanol acts as a silane coupling agent, which means that it can bond organic and inorganic materials together. It can react with hydroxyl groups on the surface of materials, such as glass, metals, and ceramics, to form a covalent bond. This bond enhances the adhesion of materials, which makes it useful in the production of coatings and adhesives.
Biochemische Und Physiologische Effekte
Tripropylsilanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any adverse effects on the environment. It is also biodegradable, which makes it a safe and eco-friendly option for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
Tripropylsilanol has several advantages for lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of organosilicon compounds and the modification of surfaces. It is also non-toxic and biodegradable, which makes it a safe and eco-friendly option. However, tripropylsilanol has some limitations. It is a relatively expensive compound, which can limit its use in large-scale applications. It is also sensitive to moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for tripropylsilanol research. One area of interest is the synthesis of new organosilicon compounds using tripropylsilanol as a precursor. Another area of research is the development of new coatings and adhesives using tripropylsilanol as a coupling agent. Additionally, the use of tripropylsilanol in the production of silica nanoparticles and other nanomaterials is an area of growing interest. Further studies are needed to fully understand the potential of tripropylsilanol in various scientific research applications.
Conclusion
Tripropylsilanol is a versatile compound that has various scientific research applications. It can be synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis. Tripropylsilanol acts as a silane coupling agent, which enhances the adhesion of materials. It has several advantages, including its non-toxic and biodegradable nature, but also some limitations, such as its sensitivity to moisture and relatively high cost. Future research directions include the synthesis of new organosilicon compounds, the development of new coatings and adhesives, and the use of tripropylsilanol in the production of nanomaterials.
Synthesemethoden
Tripropylsilanol can be synthesized using various methods. The Grignard reaction is one of the most common methods used to synthesize tripropylsilanol. This method involves reacting magnesium with tripropylchlorosilane in anhydrous ether to form a Grignard reagent, which is then treated with water to produce tripropylsilanol. Another method is hydrosilylation, which involves the reaction of propene with triethylsilane in the presence of a platinum catalyst. The direct synthesis method involves reacting silicon tetrachloride with propanol in the presence of a catalyst to produce tripropylsilanol.
Wissenschaftliche Forschungsanwendungen
Tripropylsilanol is widely used in various scientific research applications, including the synthesis of organosilicon compounds, the preparation of silica nanoparticles, and the modification of surfaces. It is also used as a solvent in chromatography and as a coupling agent in the production of polymer composites. Tripropylsilanol is also used in the production of high-performance coatings and adhesives.
Eigenschaften
CAS-Nummer |
17888-60-7 |
|---|---|
Produktname |
Tripropylsilanol |
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
hydroxy(tripropyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
IOANYFLVSWZRND-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O |
Kanonische SMILES |
CCC[Si](CCC)(CCC)O |
Synonyme |
Tripropylsilanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



